Sodium Tosylate-d7
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Overview
Description
Sodium Tosylate-d7 is a deuterated form of sodium p-toluenesulfonate, where the hydrogen atoms in the methyl group are replaced with deuterium. This compound is often used in various chemical reactions and research applications due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium Tosylate-d7 can be synthesized by reacting p-toluenesulfonyl chloride with deuterated sodium hydroxide (NaOD) in a suitable solvent. The reaction typically proceeds under mild conditions, ensuring the complete substitution of hydrogen with deuterium in the methyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to maintain the deuterium content in the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium Tosylate-d7 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tosylate group acts as a leaving group.
Elimination Reactions: It can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, thiolates, and amines.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can be ethers, thioethers, or amines.
Elimination Products: The major products are typically alkenes.
Scientific Research Applications
Sodium Tosylate-d7 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of deuterated compounds.
Biology: It serves as a labeling agent in biological studies to trace metabolic pathways.
Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium Tosylate-d7 involves its role as a leaving group in substitution and elimination reactions. The tosylate group stabilizes the transition state, facilitating the reaction. The deuterium atoms in the methyl group do not significantly alter the mechanism but can influence the reaction kinetics due to the isotope effect.
Comparison with Similar Compounds
Sodium p-toluenesulfonate: The non-deuterated form, commonly used in similar applications.
Sodium mesylate: Another sulfonate salt with similar reactivity but different steric and electronic properties.
Uniqueness: Sodium Tosylate-d7 is unique due to the presence of deuterium, which can provide insights into reaction mechanisms and kinetics through isotope labeling. This makes it particularly valuable in research applications where tracing and studying reaction pathways are essential.
Properties
Molecular Formula |
C7H7NaO3S |
---|---|
Molecular Weight |
201.23 g/mol |
IUPAC Name |
sodium;2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzenesulfonate |
InChI |
InChI=1S/C7H8O3S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1/i1D3,2D,3D,4D,5D; |
InChI Key |
KVCGISUBCHHTDD-ANHTTWOXSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)[O-])[2H].[Na+] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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